(2-Cyclobutylethyl)(ethyl)amine
Overview
Description
“(2-Cyclobutylethyl)(ethyl)amine” is a chemical compound used in various organic transformations . It is often used as a starting material in the synthesis of diverse heterocyclic compounds .
Synthesis Analysis
The synthesis of amines like “(2-Cyclobutylethyl)(ethyl)amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .
Chemical Reactions Analysis
Amines, including “(2-Cyclobutylethyl)(ethyl)amine”, are known to undergo various chemical reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo oxidation reactions .
Physical And Chemical Properties Analysis
Amines, including “(2-Cyclobutylethyl)(ethyl)amine”, are known for their ability to act as weak organic bases . They can react with acids to form salts, which are soluble in water .
Scientific Research Applications
Organic Synthesis and Catalysis
A novel cascade cyclization of ethyl glyoxalate and amines in the presence of Pd(TFA)₂ (5 mol %) leads to the formation of cyclic dehydro-α-amino acid derivatives, providing a fast and straightforward access to highly substituted dihydro-pyrrol-2-ones. This methodology represents a significant advancement in the synthesis of complex amino acid derivatives and cyclic compounds, which are essential in pharmaceuticals and agrochemicals (Luo et al., 2012).
An iron(0) complex with a cyclopentadienone ligand has been shown to catalyze the N-methylation and N-ethylation of aryl and aliphatic amines using methanol or ethanol. This reaction proceeds through a hydrogen autotransfer (borrowing hydrogen) process, offering a green and sustainable approach to the synthesis of ethylated and methylated amines, which are valuable intermediates in organic synthesis (Lator et al., 2018).
Safety And Hazards
Future Directions
The future directions for the use of “(2-Cyclobutylethyl)(ethyl)amine” could involve its further exploitation for the rapid synthesis of versatile biologically relevant heterocycles . It could also be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
properties
IUPAC Name |
2-cyclobutyl-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-9-7-6-8-4-3-5-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXSSZJDKKPUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclobutylethyl)(ethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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